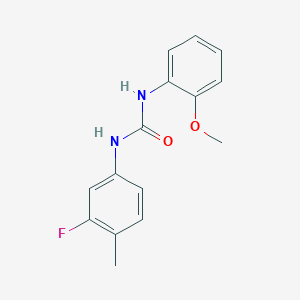
N-(3-fluoro-4-methylphenyl)-N'-(2-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluoro-4-methylphenyl)-N'-(2-methoxyphenyl)urea, also known as FMU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMU has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of N-(3-fluoro-4-methylphenyl)-N'-(2-methoxyphenyl)urea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and diabetes. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, as well as the PI3K/Akt/mTOR signaling pathway, which is dysregulated in many cancers.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert a range of biochemical and physiological effects in animal models, including reducing inflammation, inhibiting cancer cell proliferation, and improving glucose tolerance and insulin sensitivity. This compound has also been found to have antioxidant properties and can protect against oxidative stress.
实验室实验的优点和局限性
N-(3-fluoro-4-methylphenyl)-N'-(2-methoxyphenyl)urea has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized chemical and physical properties. However, its low solubility in water can make it difficult to work with in certain experiments, and its potential toxicity must be taken into account when designing experiments.
未来方向
There are several potential future directions for research on N-(3-fluoro-4-methylphenyl)-N'-(2-methoxyphenyl)urea. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and diabetes. Another area of research could focus on the synthesis of new this compound analogs with improved properties and efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential toxicity in humans.
合成方法
N-(3-fluoro-4-methylphenyl)-N'-(2-methoxyphenyl)urea can be synthesized through a multi-step process involving the reaction of 3-fluoro-4-methylphenyl isocyanate with 2-methoxyaniline in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(3-fluoro-4-methylphenyl)-N'-(2-methoxyphenyl)urea has been the subject of numerous scientific studies aimed at exploring its potential therapeutic applications. One area of research has focused on this compound's anti-inflammatory properties, which have been shown to be effective in reducing inflammation in animal models of inflammatory diseases such as arthritis.
Another area of research has investigated this compound's anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have potential as an anti-diabetic agent, with studies showing that it can improve glucose tolerance and insulin sensitivity in animal models of diabetes.
属性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-7-8-11(9-12(10)16)17-15(19)18-13-5-3-4-6-14(13)20-2/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBKNGCWKAZJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-aminoethyl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5325509.png)
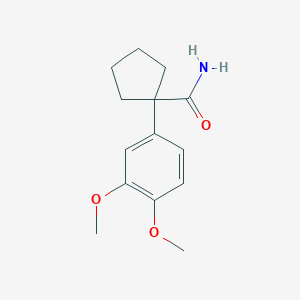
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5325524.png)
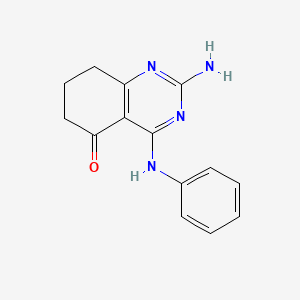
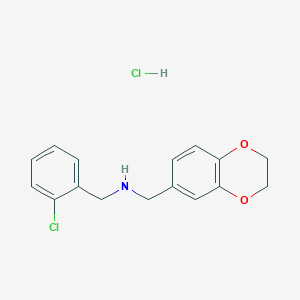
![3,4-difluoro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5325544.png)
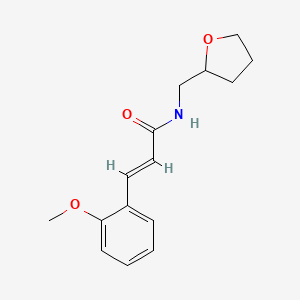
![N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5325554.png)
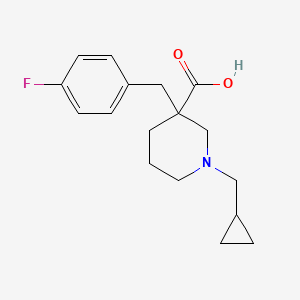
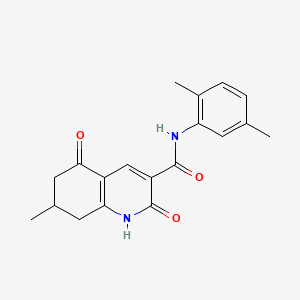
![methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5325577.png)
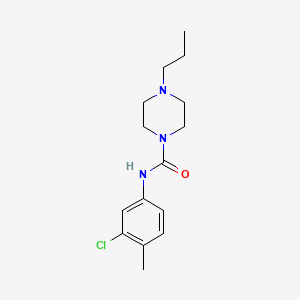
![4-benzyl-3-ethyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5325594.png)
